3-Formyl-2-pyrazinecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

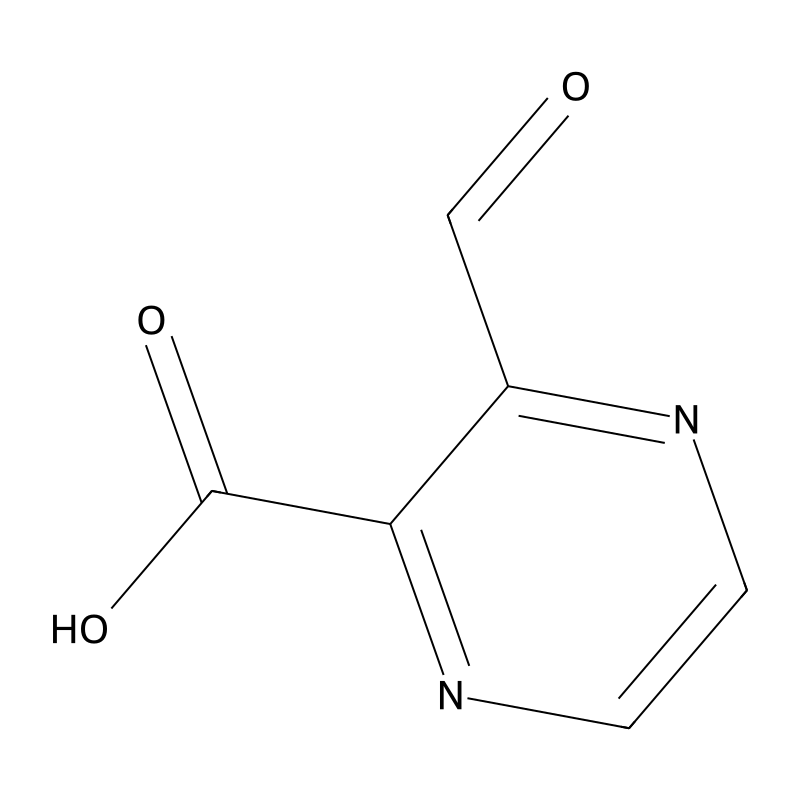

3-Formyl-2-pyrazinecarboxylic acid is a chemical compound with the molecular formula C₆H₄N₂O₃. It appears as a light pink to light red solid and has a molecular weight of 152.11 g/mol. The compound is slightly soluble in methanol and water, with a boiling point of approximately 354.2°C at 760 mmHg . Its structure features a pyrazine ring with formyl and carboxylic acid functional groups, which contribute to its reactivity and potential biological activity.

Synthesis of 3-Formyl-2-pyrazinecarboxylic acid can be achieved through several methods:

- Diazidation Method: Involves the diazidation of N-allyl malonamides followed by thermal or copper-mediated cyclization.

- Reaction with Amines: Pyrazine-2-carboxylic acid can react with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine.

- Oxidation Techniques: General synthetic methods for pyrazinecarboxylic acids often include oxidation processes, such as using potassium permanganate on alkyl substituents .

3-Formyl-2-pyrazinecarboxylic acid has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor for the synthesis of bioactive compounds.

- Agricultural Chemistry: Its derivatives could be explored for use as agrochemicals or pesticides.

- Material Science: The compound may find applications in developing novel materials or coatings due to its reactivity.

Interaction studies involving 3-Formyl-2-pyrazinecarboxylic acid are crucial for understanding its biological implications. Research into its interactions with enzymes or proteins relevant to disease pathways could provide insights into its therapeutic potential. For example, studies on similar compounds have shown interactions that inhibit key metabolic pathways in pathogens like Mycobacterium tuberculosis .

Several compounds exhibit structural similarities to 3-Formyl-2-pyrazinecarboxylic acid, which may influence their properties and applications:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-Aminocarbonylpyrazine-2-carboxylic acid | C₆H₅N₃O₃ | 0.93 |

| 6-Aminopyrazine-2-carboxylic acid | C₆H₄N₂O₂ | 0.82 |

| 5-Methylpyrazine-2-carboxylic acid | C₆H₇N₂O₂ | 0.80 |

| 6-Methylpyrazine-2-carboxylic acid | C₆H₇N₂O₂ | 0.80 |

These compounds share common features such as the pyrazine ring and carboxylic acid groups but differ in substituents that may affect their solubility, reactivity, and biological activity. The unique combination of formyl and carboxyl groups in 3-Formyl-2-pyrazinecarboxylic acid potentially enhances its reactivity compared to others.